Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22;/h1-9,21H,10-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRYYTKTCIUNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597554 | |
| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-46-8 | |
| Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1’-Benzylspiro[indoline-3,4'-piperidine]-2-one
The synthesis begins with the cyclization of oxindole and benzylbis(2-chloroethyl)amine under basic conditions. Key steps include:
Debenzylation via Hydrogenolysis
The benzyl group is removed via palladium-catalyzed hydrogenation:
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Catalyst : 10% palladium on carbon (Pd/C).
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Solvent : Methanol.
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Conditions : Hydrogen atmosphere at 20°C for 15 hours.
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Yield : 78–90.2% after recrystallization (DIPE/acetonitrile).
| Starting Material | Reaction Conditions | Yield |
|---|---|---|
| 1’-Benzylspiro[indoline-3,4'-piperidine]-2-one | H₂, Pd/C, MeOH, 20°C, 15 h | 90.2% |
| 1’-Benzylspiro[indoline-3,4'-piperidine]-2-one | H₂, Pd/C, MeOH, RT, 15 h | 78% |
Carboxylation and Hydrochloride Salt Formation
Following debenzylation, the free amine is carboxylated using benzyl chloroformate (Cbz-Cl) and converted to the hydrochloride salt.
Benzyloxycarbonyl (Cbz) Protection
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Reagents : Benzyl chloroformate, triethylamine (NEt₃) in dichloromethane (DCM).
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Conditions : Stirring at 0–5°C for 2 hours.
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Workup : Aqueous extraction and solvent evaporation.
Hydrochloride Salt Precipitation
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Acidification : Treatment with hydrogen chloride (HCl) in ethyl acetate or methanol.
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Isolation : Filtration and washing with cold diethyl ether.
Reaction Optimization Strategies
Catalyst Loading and Hydrogen Pressure
Increasing Pd/C loading from 5% to 10% improves debenzylation efficiency without side reactions. Hydrogen pressure is maintained at 1 atm for laboratory-scale syntheses.
Solvent Selection
Methanol is preferred for hydrogenolysis due to its polarity and ability to solubilize both the substrate and catalyst. Alternative solvents (e.g., ethanol, THF) reduce yields by 10–15%.
Temperature Control
Elevating temperatures above 25°C accelerates reaction rates but risks over-reduction. Maintaining 20°C ensures selective benzyl group removal.
Purification and Characterization
Column Chromatography
Recrystallization
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃) : δ 1.73–1.78 (m, 2H, piperidine CH₂), 3.06–3.12 (m, 2H, NCH₂), 7.42 (d, J = 7.7 Hz, 1H, indole aromatic).
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Melting Point : 123–127°C (consistent with hydrochloride form).
Scale-Up Considerations
Batch Reactor Design
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Material : Glass-lined steel to prevent catalyst poisoning.
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Hydrogen Delivery : Sparging systems ensure uniform gas distribution.
Catalyst Recycling
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Filtration : Celite filtration retains Pd/C for reuse, reducing costs by 20–30%.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 78–90.2% | 70–85% (due to filtration losses) |
| Reaction Time | 15–24 hours | 8–12 hours (optimized mixing) |
| Purity | ≥98% | ≥95% |
| Cost per Kilogram | $12,000–$15,000 | $8,000–$10,000 |
Challenges and Mitigation
Impurity Formation
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Byproducts : Over-reduced indoline or piperidine ring opening.
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Solution : Strict temperature control and catalyst recycling.
Chemical Reactions Analysis
Types of Reactions
Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or thiols to introduce new substituents on the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
Biological Activities
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride has demonstrated a range of biological activities, making it a valuable compound in pharmacological research:
- Anticancer Properties : Studies have indicated that spirocyclic oxindoles, including benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate derivatives, exhibit significant anticancer activity. They have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
- Neuroprotective Effects : Research has highlighted the neuroprotective potential of compounds with spirocyclic structures. These compounds may offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .
- Antimicrobial Activity : Some derivatives of spiro[indoline-3,4'-piperidine] have shown promising antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound involves several key steps that can be optimized for yield and efficiency:
- Dianion Alkylation and Cyclization : A common synthetic route involves the alkylation of an oxindole dianion followed by cyclization to form the desired spirocyclic structure. This method has been refined to improve yields and reduce the need for extensive purification techniques .
- Catalytic Methods : Recent advancements include the use of Lewis acid catalysis to facilitate the formation of spirocyclic compounds. These methods allow for milder reaction conditions and higher selectivity .
Therapeutic Applications
The unique structural features of this compound make it a candidate for various therapeutic applications:
- Drug Development : The compound serves as a scaffold for designing novel drugs targeting specific diseases, particularly in oncology and neurology. Its ability to modulate biological pathways makes it an attractive lead compound for further development .
- Research Tool : In addition to its potential as a therapeutic agent, this compound can be used as a research tool to study biological processes related to cell signaling and disease mechanisms. Its derivatives can help elucidate the roles of specific pathways in disease progression .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of Benzyl spiro[indoline-3,4’-piperidine]-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Halogenation at specific positions on the indoline ring modifies electronic properties and target binding.
Impact of Halogenation :
- Chlorine : Electronegativity improves hydrogen bonding with kinase active sites.
Core-Modified Derivatives
Structural alterations to the spirocyclic core influence conformational flexibility and bioactivity.
Piperidine Replacement (Cyclopropane Series: B1-B7)
- Modification : Piperidine replaced with cyclopropane.
- Effect : Increased ring strain alters binding geometry; preliminary data suggest reduced cytotoxicity compared to the parent compound .
Indoline Replacement (Benzmorpholine Series: C1-C4)
Carbamate and Substituent Variants
Key Observations :
- tert-Butyl Carbamate : Lowers polarity, favoring blood-brain barrier penetration in CNS-targeted therapies.
- Methyl Group : Steric hindrance may limit off-target interactions.
Research Findings and Pharmacological Implications
Anticancer Activity
Biological Activity
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
This compound features a spirocyclic structure that is characteristic of many bioactive natural products. The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic core through cyclization reactions between indoline derivatives and piperidine precursors, often facilitated by catalysts such as boron trifluoride etherate or sodium hydride.
The biological activity of spiroindoline derivatives, including this compound, is attributed to their ability to interact with various biological targets through non-covalent interactions like hydrogen bonding and π-π stacking. This interaction profile enables them to influence multiple biochemical pathways, leading to a broad spectrum of pharmacological effects .
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies indicate that spiroindoline derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Antitumor Activity : Research shows that these compounds can inhibit the growth of various cancer cell lines. For instance, in vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antidiabetic Effects : Some studies suggest potential antidiabetic properties due to their ability to modulate glucose metabolism and insulin sensitivity.
- Anticonvulsant Properties : The compound has also shown promise in preclinical models for treating epilepsy and other seizure disorders.
Table 1: Summary of Biological Activities
Case Study: Antitumor Evaluation
A recent study evaluated the antitumor effects of this compound on human lung (A549) and breast (MDA-MB-231) cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. Structure-activity relationship (SAR) analysis revealed that modifications to the benzyl group significantly impacted its antitumor efficacy .
Q & A
Q. What are the common synthetic routes for Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride?
A widely used method involves multicomponent reactions. For example, aryl amines, methyl malonate, isothiocyanate, and acrylonitrile react under triethylamine catalysis to form spiro[indoline-3,4’-pyridine] derivatives . Alternative routes include condensation of (4-methoxyphenyl)hydrazine hydrochloride with benzyl 4-formylpiperidine-1-carboxylate in toluene/acetonitrile with trifluoroacetic acid, followed by thermal cyclization . Solvent choice (e.g., toluene vs. acetonitrile) and catalyst selection (e.g., triethylamine) critically influence yield and purity.
Q. What spectroscopic and crystallographic methods validate the structure of spiro[indoline-3,4’-piperidine] derivatives?
Single-crystal X-ray diffraction is the gold standard for confirming spirocyclic structures, as demonstrated in studies of substituted spiro[indoline] derivatives . Complementary techniques include NMR (¹H/¹³C) for analyzing electronic environments and mass spectrometry for molecular weight verification. For example, the molecular formula C₁₃H₁₈ClNO (MW 239.74) for Spiro[isochroman-1,4’-piperidine] hydrochloride was confirmed via PubChem data .
Advanced Research Questions
Q. How do electronic effects of aryl amine substituents influence product distribution in spiro[indoline] syntheses?
Electron-withdrawing groups (e.g., -Cl, -NO₂) on aryl amines favor spiro[indoline-3,4’-pyridine] formation, while electron-donating groups (e.g., -OCH₃, -CH₃) promote spiro[indoline-3,4’-pyridinone] derivatives. This selectivity arises from differences in intermediate stabilization during the reaction pathway . Mechanistic studies suggest that electron-deficient amines stabilize imine intermediates, directing the reaction toward pyridine products.
Q. What strategies optimize reaction yields in ultrasound-assisted spiro[indoline] syntheses?
Ultrasound irradiation enhances reaction efficiency by reducing time and improving yields. For instance, spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives were synthesized in water under ultrasound, forming five bonds (two C–C, two C–N, one C–O) in one pot . Key parameters include sonication power (20–50 kHz), solvent choice (aqueous systems reduce waste), and reagent stoichiometry.
Q. How does the spirocyclic core contribute to biological activity in insecticide development?
Spiro[indoline-3,4’-piperidine] derivatives inhibit the vesicular acetylcholine transporter (VAChT), a target for combating insecticide resistance. Compound SYN876, derived from spiro[indoline] scaffolds, showed potent activity against Drosophila melanogaster and Plutella xylostella via Fischer-Indole functionalization . The rigidity of the spiro structure enhances binding affinity to VAChT’s hydrophobic pockets.
Q. How can researchers reconcile contradictory data on substituent effects in spiro[indoline] syntheses?
Discrepancies often arise from varying reaction conditions (e.g., catalyst loading, temperature). For example, aryl amines with -OCH₃ may yield pyridinones in some studies but pyridines in others due to differences in protonation steps. Systematic screening of solvents (polar vs. nonpolar) and additives (e.g., acid scavengers) can resolve such inconsistencies .
Q. What functionalization strategies expand the pharmacological utility of spiro[indoline-3,4’-piperidine] cores?
Substitution at the indoline nitrogen (e.g., sulfonylation, carboxylation) or piperidine ring (e.g., halogenation) introduces diversity. For example, 6-bromo derivatives (C₂₀H₂₁BrN₂O₂) were synthesized via bromination for structure-activity relationship studies . Oxidation and cross-coupling reactions (e.g., Suzuki-Miyaura) further diversify the scaffold for neurokinin receptor antagonists .
Methodological Considerations
- Reaction Optimization : Use Design of Experiments (DoE) to evaluate interactions between temperature, catalyst concentration, and solvent polarity .
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models (DFT) to confirm stereoelectronic effects .
- Biological Assays : Pair in vitro VAChT inhibition assays with in vivo toxicity profiling in model organisms (e.g., C. elegans) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
